molecular formula C9H18ClNO B1286862 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride CAS No. 1047620-84-7

4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride

Cat. No.: B1286862
CAS No.: 1047620-84-7
M. Wt: 191.7 g/mol
InChI Key: MEDOFOOUSBXHJP-UHFFFAOYSA-N
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Description

4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride is an organic compound that features both an amino group and a hydroxyl group attached to a heptadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of hepta-1,6-diene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the amino group to the diene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product would be a ketone or aldehyde.

    Reduction: The major product would be an alkylamine.

    Substitution: The major products would depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol
  • 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol acetate
  • 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol phosphate

Uniqueness

4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity. This makes it distinct from other similar compounds that may have different counterions or functional group modifications.

Properties

IUPAC Name

4-(1-aminoethyl)hepta-1,6-dien-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-4-6-9(11,7-5-2)8(3)10;/h4-5,8,11H,1-2,6-7,10H2,3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDOFOOUSBXHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=C)(CC=C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1047620-84-7
Record name 1,6-Heptadien-4-ol, 4-(1-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047620-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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